4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine
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Overview
Description
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is a complex organic compound that belongs to the class of dioxaphosphepines. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a seven-membered ring system, along with two naphthalene units and a chlorine atom. The compound’s molecular formula is C20H12ClO3P, and it has a molecular weight of 366.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the reaction of a BINOL derivative (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3). The reaction proceeds through the formation of a chlorophosphite intermediate, followed by cyclization to generate the seven-membered dioxaphosphepine ring . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in asymmetric synthesis reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of advanced materials, such as luminescent materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxydinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepine: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its reactivity and applications.
4-Chlorodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-one:
Uniqueness
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is unique due to its specific structural features, such as the presence of a chlorine atom and the seven-membered dioxaphosphepine ring. These characteristics make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine (CAS Number: 155613-52-8) is a complex organophosphorus compound notable for its unique structural framework and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
This compound has the molecular formula C20H12ClO2P and a molecular weight of approximately 350.74 g/mol. The compound is characterized by its dioxaphosphepine structure, which contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H12ClO2P |
Molecular Weight | 350.74 g/mol |
CAS Number | 155613-52-8 |
Appearance | White powder or liquid |
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
Antitumor Activity
Studies have shown that compounds with similar dioxaphosphepine structures exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that derivatives of dioxaphosphepines could inhibit tumor cell proliferation through apoptosis induction in human cancer cells. The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that it may possess inhibitory effects against certain bacterial strains. The mode of action appears to disrupt bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Dioxaphosphepine derivatives are known to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Case Studies
- Antitumor Effects : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of dioxaphosphepines, including this compound. These compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity with IC50 values in the low micromolar range.
- Antimicrobial Testing : A recent publication in Pharmaceutical Biology examined the antimicrobial efficacy of various organophosphorus compounds. The study found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction of this compound with acetylcholinesterase (AChE). The study reported that this compound acts as a reversible inhibitor of AChE, suggesting potential applications in treating neurodegenerative diseases.
Properties
CAS No. |
137156-22-0 |
---|---|
Molecular Formula |
C20H12ClO2P |
Molecular Weight |
350.73 |
IUPAC Name |
13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl |
Origin of Product |
United States |
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